6-(4-Chlorophenyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-(4-Chlorophenyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound known for its unique chemical structure and properties. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in scientific research .
Preparation Methods
The synthesis of 6-(4-Chlorophenyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves a series of chemical reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate in the presence of a base to yield the pyrazole intermediate. This intermediate is further reacted with trifluoromethyl iodide and ammonia to form the final product .
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
6-(4-Chlorophenyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-(4-Chlorophenyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It acts as a selective antagonist of estrogen receptor β (ERβ), exhibiting 36-fold selectivity over estrogen receptor α (ERα). This selectivity allows it to modulate estrogen receptor-mediated pathways, influencing cellular processes such as cell growth and differentiation .
Comparison with Similar Compounds
Similar compounds to 6-(4-Chlorophenyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine include:
Propylpyrazoletriol (PPT): Another selective estrogen receptor modulator with different selectivity profiles.
Methylpiperidinopyrazole (MPP): A selective estrogen receptor antagonist with distinct biological activities.
(R,R)-Tetrahydrochrysene (R,R-THC): A compound with estrogen receptor agonist activity.
Properties
Molecular Formula |
C19H12ClF3N4 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H12ClF3N4/c20-13-8-6-11(7-9-13)14-10-25-18-15(12-4-2-1-3-5-12)16(19(21,22)23)26-27(18)17(14)24/h1-10H,24H2 |
InChI Key |
PVJLMOGIYLDDDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC(=C(N3N=C2C(F)(F)F)N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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